molecular formula C71H117N17O31 B15137096 Muc5AC-3

Muc5AC-3

Cat. No.: B15137096
M. Wt: 1704.8 g/mol
InChI Key: HRJMVSYHSVDIJI-OSQLVPIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mucin 5AC, commonly referred to as MUC5AC, is a high molecular weight glycoprotein that plays a crucial role in the protection and lubrication of the epithelial surfaces in the respiratory and gastrointestinal tracts. It is a major component of mucus, which acts as a barrier against pathogens and particles. MUC5AC is particularly significant in the context of respiratory diseases, where its overproduction can lead to conditions such as chronic obstructive pulmonary disease (COPD) and asthma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MUC5AC involves the assembly of highly O-glycosylated peptides with multiple tandem repeats. One effective method is solid-phase peptide synthesis (SPPS) combined with native chemical ligation and desulfurization chemistry. This approach allows for the rapid and reliable synthesis of long multi-O-GalNAcylated peptides. Key steps include the azidophenylselenylation of galactal and the coupling of glycoamino acids in 2-methyltetrahydrofuran (2-MeTHF) using diisopropylcarbodiimide (DIC) and Oxyma .

Industrial Production Methods: Industrial production of MUC5AC typically involves large-scale peptide synthesis techniques. The use of automated peptide synthesizers and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity MUC5AC glycopeptides. The scalability of these methods allows for the efficient production of MUC5AC for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: MUC5AC undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation is a critical modification that affects the protein’s function and stability. Oxidation and reduction reactions can alter the structure and activity of MUC5AC, impacting its biological roles .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of MUC5AC include glycoamino acids, DIC, Oxyma, and 2-MeTHF. These reagents facilitate the efficient coupling and glycosylation of the peptide chains. Reaction conditions typically involve mild temperatures and controlled pH to prevent degradation of the glycopeptides .

Major Products Formed: The major products formed from the reactions involving MUC5AC are highly glycosylated peptides with specific tandem repeat sequences. These glycopeptides exhibit enhanced stability and biological activity, making them suitable for various research and therapeutic applications .

Mechanism of Action

MUC5AC exerts its effects through its gel-forming properties and its ability to bind to pathogens. In the respiratory tract, MUC5AC binds to inhaled microorganisms and particles, facilitating their removal by the mucociliary system. This protective mechanism helps prevent infections and maintain respiratory health . The regulation of MUC5AC production and secretion involves various signaling pathways, including nuclear factor-κB (NF-κB), interleukin-13 (IL-13), and epithelial sodium channel (ENaC) pathways .

Properties

Molecular Formula

C71H117N17O31

Molecular Weight

1704.8 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C71H117N17O31/c1-28(2)46(79-59(105)41-16-11-19-85(41)67(113)39(26-91)77-58(104)40-15-12-21-87(40)69(115)52(84-63(109)47(30(4)93)78-45(99)23-72)35(9)118-71-53(74-36(10)98)55(101)54(100)44(27-92)119-71)68(114)86-20-13-17-42(86)60(106)81-51(34(8)97)65(111)83-49(32(6)95)62(108)76-38(25-90)57(103)80-50(33(7)96)64(110)82-48(31(5)94)61(107)75-37(24-89)56(102)73-29(3)66(112)88-22-14-18-43(88)70(116)117/h28-35,37-44,46-55,71,89-97,100-101H,11-27,72H2,1-10H3,(H,73,102)(H,74,98)(H,75,107)(H,76,108)(H,77,104)(H,78,99)(H,79,105)(H,80,103)(H,81,106)(H,82,110)(H,83,111)(H,84,109)(H,116,117)/t29-,30+,31+,32+,33+,34+,35+,37-,38-,39-,40-,41-,42-,43-,44+,46-,47-,48-,49-,50-,51-,52-,53+,54-,55+,71-/m0/s1

InChI Key

HRJMVSYHSVDIJI-OSQLVPIGSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)NC(=O)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)O)NC(=O)CN)O

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C)C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C4CCCN4C(=O)C(C(C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)NC(=O)C(C(C)O)NC(=O)CN

Origin of Product

United States

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